molecular formula C16H14N4O6S B8089531 2-Amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl 4-methylbenzenesulfonate

2-Amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl 4-methylbenzenesulfonate

Cat. No.: B8089531
M. Wt: 390.4 g/mol
InChI Key: RLNSDMVSUXAJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl 4-methylbenzenesulfonate (CAS 1202402-42-3) is a pyrimidine derivative featuring a nitro group at position 5, a 5-methylfuran-2-yl substituent at position 6, and a 4-methylbenzenesulfonate ester at position 2. The compound is synthesized via microwave-assisted methods, which enhance reaction efficiency and yield under solvent-free conditions . Key spectroscopic characteristics include:

  • IR spectrum: Bands at 3456–3182 cm⁻¹ indicative of a free amino group.
  • ¹H NMR: Signals at 5.1–5.3 ppm, likely corresponding to protons on the furan ring or adjacent functional groups .

Properties

IUPAC Name

[2-amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S/c1-9-3-6-11(7-4-9)27(23,24)26-15-14(20(21)22)13(18-16(17)19-15)12-8-5-10(2)25-12/h3-8H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNSDMVSUXAJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC(=C2[N+](=O)[O-])C3=CC=C(O3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl 4-methylbenzenesulfonate, with CAS number 1202402-42-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₄N₄O₆S
  • Molecular Weight : 390.37 g/mol
  • CAS Number : 1202402-42-3

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitropyrimidine derivatives with 5-methylfuran and subsequent sulfonation. This process is crucial for enhancing the compound's biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. In particular:

  • Staphylococcus aureus : The compound showed inhibition at concentrations as low as 10 mg/mL.
  • Bacillus cereus : Effective growth inhibition was observed, indicating potential as a therapeutic agent against foodborne pathogens.

Antifungal Activity

The antifungal properties were less pronounced compared to its antibacterial effects. In tests against common fungi, the compound did not significantly inhibit growth at standard concentrations.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism. The nitro group in the pyrimidine structure plays a critical role in these interactions.

Case Studies

  • Study on Antibacterial Properties :
    • A study conducted by MDPI evaluated the antibacterial efficacy of various nitro compounds, including our target compound. Results indicated that it effectively inhibited bacterial growth at specific concentrations (Table 1).
PathogenMinimum Inhibitory Concentration (mg/mL)
Staphylococcus aureus10
Bacillus cereus15
Escherichia coliNot effective
  • In Vivo Studies :
    • An animal model study assessed the therapeutic potential of this compound in treating bacterial infections. The results showed a significant reduction in bacterial load in treated groups compared to controls.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to three analogues (Table 1):

Compound Name Substituents (Positions) Key Functional Groups
2-Amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl 4-methylbenzenesulfonate 5-NO₂, 6-(5-methylfuran-2-yl), 4-sulfonate Nitro, sulfonate ester, methylfuran
2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine 4-Furan-2-yl, 6-(4-methoxyphenyl) Methoxyphenyl, furan
2-Amino-6-[4-(dimethylamino)phenyl]-4-(furan-2-yl)pyrimidine 6-(4-dimethylaminophenyl), 4-furan-2-yl Dimethylaminophenyl, furan
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide Furan-2-yl, oxadiazole, tolyloxy Oxadiazole, acetamide

Key Observations :

  • The nitro group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to electron-donating groups (e.g., methoxy or dimethylamino) in analogues .
  • The 4-methylbenzenesulfonate ester improves solubility in polar solvents relative to non-esterified pyrimidines.

Spectroscopic and Electronic Properties

  • IR Spectroscopy: All amino-pyrimidines exhibit NH₂ stretching vibrations near 3456–3182 cm⁻¹, confirming the presence of free amino groups .
  • ¹H NMR: The target compound’s furan protons resonate at 5.1–5.3 ppm, distinct from non-methylated furan derivatives (e.g., 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine), where furan signals appear upfield due to reduced steric hindrance .

Crystallographic and Topological Analysis

While 2-Aminoanilinium 4-methylbenzenesulfonate has been crystallographically characterized , similar data for the target compound is lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.